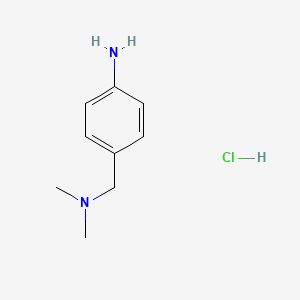
4-((Dimethylamino)methyl)aniline hydrochloride
概要
説明
4-((Dimethylamino)methyl)aniline hydrochloride is an organic compound with the molecular formula C9H14N2·HCl. It is a derivative of aniline, featuring a dimethylamino group attached to a phenyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
4-((Dimethylamino)methyl)aniline hydrochloride can be synthesized through the alkylation of aniline with dimethylamine in the presence of an acid catalyst. The reaction typically involves the following steps:
Starting Materials: Aniline and dimethylamine.
Catalyst: Acid catalyst such as hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
4-((Dimethylamino)methyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroaniline or nitrosoaniline derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated aniline derivatives.
科学的研究の応用
4-((Dimethylamino)methyl)aniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-((Dimethylamino)methyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A similar compound with a dimethylamino group attached to the phenyl ring.
N,N-Diethyl-p-phenylenediamine: Another derivative of aniline with diethylamino groups.
Uniqueness
4-((Dimethylamino)methyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
4-[(dimethylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-11(2)7-8-3-5-9(10)6-4-8;/h3-6H,7,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIYJEGJVCUJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1418617.png)
![Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine](/img/structure/B1418618.png)
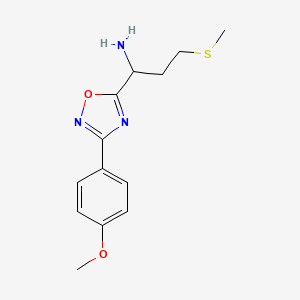
![2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid](/img/structure/B1418621.png)
![[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine](/img/structure/B1418623.png)

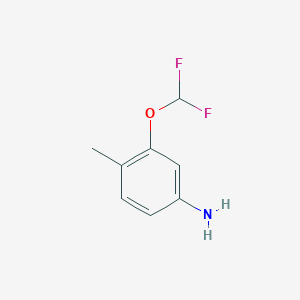
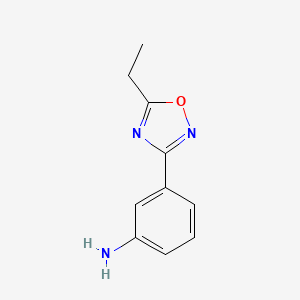
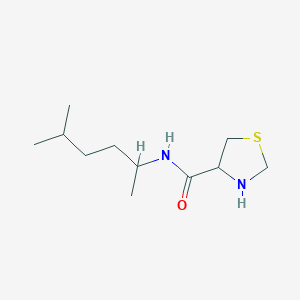

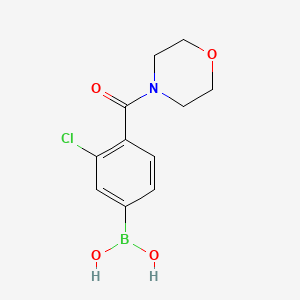
![4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418637.png)
![N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride](/img/structure/B1418638.png)

